Tris(dibenzoylmethanato)iron
Overview
Description
Tris(dibenzoylmethanato)iron, also known as iron(III) tris(1,3-diphenyl-1,3-propanedionato), is an organometallic compound with the molecular formula C45H36FeO6. It is characterized by its deep yellowish-red to black crystalline appearance and is known for its stability and solubility in tetrahydrofuran (THF). This compound is widely used as a catalyst in various organic reactions due to its unique chemical properties .
Mechanism of Action
Target of Action
Tris(dibenzoylmethanato)iron, with the empirical formula C45H36FeO6 , is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, specifically alkenyl halides and Grignard reagents .
Mode of Action
The compound acts as a catalyst for the coupling of alkenyl halides with Grignard reagents . It also promotes the samarium (II) iodide intramolecular Barbier-type reaction for the synthesis of bicyclo [m.n.l]alkan-1-ols . The interaction with its targets results in the formation of new chemical bonds, facilitating the synthesis of complex organic compounds.
Biochemical Pathways
It is known to facilitate the synthesis of bicyclo [mnl]alkan-1-ols , which are involved in various biochemical reactions.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions, leading to the synthesis of complex organic compounds . It enables the coupling of alkenyl halides with Grignard reagents and promotes the samarium (II) iodide intramolecular Barbier-type reaction .
Biochemical Analysis
Biochemical Properties
Tris(dibenzoylmethanato)iron plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are otherwise slow or inefficient. For instance, it has been used in the coupling of alkenyl halides with Grignard reagents and in the samarium(II) iodide promoted intramolecular Barbier-type reaction for the synthesis of bicyclo[m.n.l]alkan-1-ols . These interactions are primarily due to the compound’s ability to stabilize transition states and lower activation energies, thereby enhancing reaction rates.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it can alter the phosphorylation status of proteins, thereby impacting signal transduction and gene expression. Additionally, its interaction with metabolic enzymes can lead to changes in cellular metabolism, affecting the overall energy balance and function of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to chelate metal ions plays a crucial role in its mechanism of action. By binding to metal ions, this compound can inhibit the activity of metalloenzymes or alter their substrate specificity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or air can lead to its degradation. This degradation can affect its efficacy and the outcomes of biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can influence cell growth and differentiation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, its interaction with enzymes involved in the tricarboxylic acid cycle can influence the production of ATP and other critical metabolites, thereby impacting cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s ability to bind to metal ions also plays a role in its transport and distribution, as it can be sequestered in organelles such as mitochondria or lysosomes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization within the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dibenzoylmethanato)iron can be synthesized through the reaction of iron(III) chloride with dibenzoylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for scale-up. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Tris(dibenzoylmethanato)iron undergoes various types of chemical reactions, including:
Oxidation: It can catalyze the oxidation of olefins to ketones at room temperature using air as the oxidant.
Reduction: It forms a redox couple with its iron(II) counterpart, facilitating reduction reactions.
Substitution: It participates in cross-coupling reactions with Grignard reagents, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Phenylsilane as an additive, air as the oxidant, room temperature conditions.
Reduction: Iron(II) chloride and neocuproine as catalysts.
Substitution: Alkenyl halides and Grignard reagents in the presence of THF.
Major Products:
Oxidation: Ketones and corresponding alcohols as by-products.
Reduction: Various reduced organic compounds depending on the substrates used.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Tris(dibenzoylmethanato)iron has a wide range of applications in scientific research:
Comparison with Similar Compounds
Iron(III) acetylacetonate (C15H21FeO6): Similar in structure but with acetylacetonate ligands instead of dibenzoylmethane.
Iron(III) chloride (FeCl3): A simpler iron compound used in various catalytic processes.
Iron(III) oxalate (Fe2(C2O4)3): Another iron compound with different ligand properties.
Uniqueness: Tris(dibenzoylmethanato)iron is unique due to its stability, solubility in THF, and its ability to catalyze a wide range of organic reactions under mild conditions. Its specific ligand environment provides distinct reactivity compared to other iron compounds, making it a valuable catalyst in both academic and industrial settings .
Properties
CAS No. |
14405-49-3 |
---|---|
Molecular Formula |
C45H33FeO6 |
Molecular Weight |
725.6 g/mol |
IUPAC Name |
iron(3+);3-oxo-1,3-diphenylprop-1-en-1-olate |
InChI |
InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3 |
InChI Key |
JWPHPBLJVLHKOZ-UHFFFAOYSA-K |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.[Fe] |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the products of Tris(dibenzoylmethanato)iron(III) photodegradation in the presence of oxygen?
A1: Research on the photolysis of this compound(III) in benzene solution, under oxygen-rich conditions, reveals the formation of several products. The primary products include a basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate. Notably, phenylglyoxylic acid appears as an intermediate during this photodegradation process [].
Q2: Can this compound(III) be used as a catalyst for olefin oxidation? What are the advantages of this approach?
A2: Yes, this compound(III) [Fe(dbm)3] demonstrates efficacy as a catalyst for oxidizing olefins into ketones []. This method, often conducted at room temperature, utilizes air as the sole oxidizing agent and incorporates phenylsilane (PhSiH3) as an additive. The reaction displays high functional group tolerance and achieves impressive regioselectivity, yielding ketones with up to 97% yield. Researchers have observed alcohols as byproducts in this process. Key advantages of this catalytic approach include mild reaction conditions, operational simplicity, and broad substrate compatibility.
Q3: What is the role of phenylsilane in the this compound(III)-catalyzed olefin oxidation?
A3: Labeling experiments have provided insights into the role of phenylsilane in this catalytic reaction. Findings indicate that a hydrogen atom from phenylsilane gets incorporated during the oxidation process. Furthermore, the oxygen atom found in both the resultant ketone and alcohol originates from the surrounding atmosphere []. This suggests that phenylsilane acts as a hydrogen source and potentially plays a role in activating the catalyst or facilitating oxygen transfer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.